

A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals

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Compound of Interest		
Compound Name:	Moxalactam sodium salt	
Cat. No.:	B7802563	Get Quote

Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic that is structurally related to the cephalosporin class of antibacterial agents.[1][2] In its structure, the sulfur atom of the cephalosporin core is replaced by an oxygen atom.[3] Initially introduced for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, its use has been tempered by concerns over adverse effects, particularly coagulation disorders.[4][5] However, with the rise of antibiotic-resistant strains, there is renewed interest in its application, especially in specific clinical and research settings.[4] This guide provides a comprehensive overview of its core properties for researchers, scientists, and drug development professionals.

Core Properties

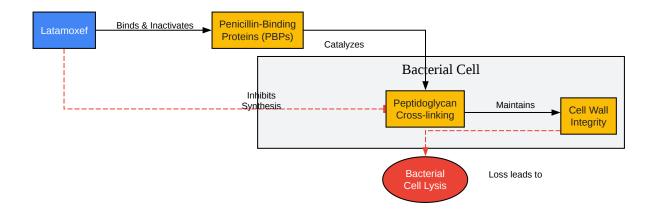
Latamoxef sodium is a water-soluble compound typically administered via intramuscular or intravenous injection.[1][6] It is not absorbed after oral administration.[4]



Property	Data	References
Synonyms	Moxalactam sodium, Lamoxactam, LY-127935, Festamoxin, Shiomarin	[1][7][8]
Chemical Class	Oxacephem, Oxa-β-lactam	[1][4]
Molecular Formula	C20H18N6Na2O9S	[1][9]
Molecular Weight	564.44 g/mol	[1][2]
CAS Number	64953-12-4	[1][2][9]
Solubility	Water, DMSO	[1][2][8]

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] [10] Its primary targets are penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis.[10][11] By acylating and inactivating these proteins, Latamoxef prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[10] This leads to cell weakening and eventual lysis.[2][11] A key feature of Latamoxef is its stability against a variety of β -lactamases, enzymes produced by bacteria that can inactivate many β -lactam antibiotics.[1][7]



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Caption: Mechanism of action pathway for Latamoxef.

Antimicrobial Spectrum

Latamoxef possesses a broad spectrum of activity, though it is particularly potent against Gram-negative bacteria, including most Enterobacteriaceae.[5][7] Its activity against Gram-positive organisms is generally less than that of first or second-generation cephalosporins.[4]

Organism	MIC90 (μg/mL)	Activity Level	References
Escherichia coli	0.125 - 0.5	Excellent	[4]
Klebsiella pneumoniae	≤ 0.5	Excellent	[4]
Pseudomonas aeruginosa	≥ 64	Moderate	[4]
Staphylococcus aureus (Methicillin- sensitive)	4 - 16	Moderate	[4]
Staphylococcus aureus (Methicillin- resistant)	> 64	Resistant	[4]
Streptococcus pneumoniae	1 - 3	Moderate	[4]
Enterococcus spp.	≥ 64	Resistant	[4]
Bacteroides fragilis	N/A	Active	[5][7]

Pharmacokinetic Profile

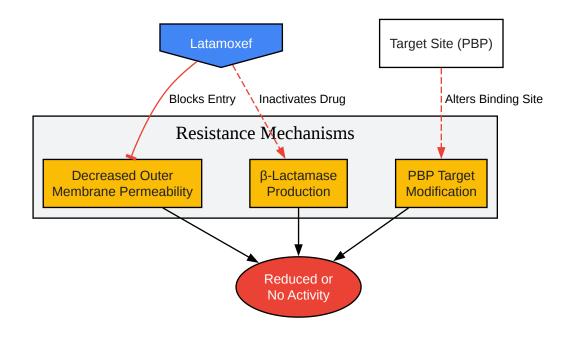
Latamoxef is characterized by rapid distribution and renal excretion. It is not metabolized in the body.[6]



Parameter	Data	References
Administration Routes	Intramuscular (IM), Intravenous (IV)	[4][6]
Oral Bioavailability	Not absorbed	[4][12]
Protein Binding	35 - 50%	[13]
Distribution	Rapidly distributes into body tissues, including Cerebrospinal Fluid (CSF)	[1][6]
Metabolism	Nil / Not metabolized	[3][6][13]
Elimination Half-life	~2 hours	[3][6][13]
Excretion	Primarily renal (~75% as unchanged drug); also biliary	[1][6][13]

Resistance Mechanisms

Bacterial resistance to Latamoxef can emerge through multiple pathways, and often a combination of mechanisms is required to confer significant resistance.[14]



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Caption: Key mechanisms of bacterial resistance to Latamoxef.

Studies in Serratia marcescens have identified three primary mechanisms:

- Decreased Permeability: Alterations in the outer membrane protein composition can limit the drug's entry into the bacterial cell.[14]
- Enzymatic Degradation: An increase in the production of β-lactamase enzymes can hydrolyze and inactivate Latamoxef.[14]
- Target Modification: Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the drug.[14]

Adverse Effects and Safety Profile

The clinical use of Latamoxef is associated with several adverse reactions, with bleeding being the most significant concern.

Category	Adverse Effects	References
Common	Local reactions (pain, phlebitis, ~3%), Hypersensitivity (rash, fever, ~3%), Diarrhea (~1%), Eosinophilia (~2.5%)	[4]
Serious	Coagulation disorders (Hypoprothrombinemia, platelet dysfunction, bleeding), Thrombocytopenia, Antibiotic- associated colitis	[4][10][15]
Other	Disulfiram-like reaction with alcohol (due to the N- methylthiotetrazole side chain), Abnormalities in liver and renal function tests	[3][4]



The risk of bleeding is linked to the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation, leading to hypoprothrombinemia.[3][15] Prophylactic administration of vitamin K may be necessary.[6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

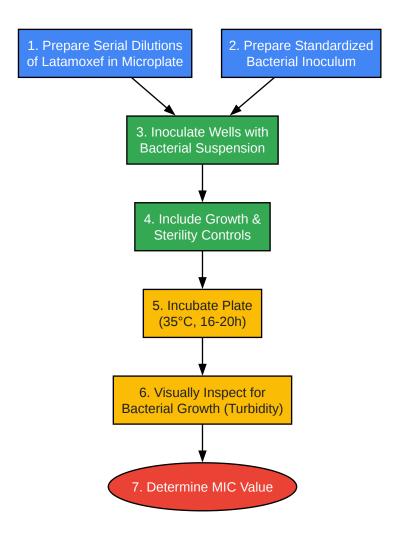
This method is a standard in vitro technique to quantify the antimicrobial activity of a compound.[16]

Methodology:

- Preparation of Latamoxef Dilutions:
 - Prepare a stock solution of Latamoxef sodium in an appropriate solvent (e.g., sterile water or DMSO).[2][8]
 - Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 μL.
- Preparation of Bacterial Inoculum:
 - Culture the test bacterium on an appropriate agar plate overnight.
 - Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
- Inoculation and Incubation:
 - \circ Add 100 μ L of the standardized bacterial suspension to each well containing the Latamoxef dilutions. This brings the final volume to 200 μ L.
 - Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).



- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]
- Interpretation of Results:
 - After incubation, visually inspect the plate for turbidity (bacterial growth).
 - The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.
 [16]



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Caption: Experimental workflow for the Broth Microdilution MIC assay.

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